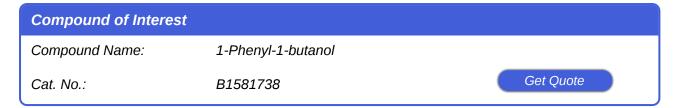


Spectroscopic Analysis of 1-Phenyl-1-butanol: A Technical Guide

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-phenyl-1-butanol**. It is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the compound's spectroscopic characteristics, experimental methodologies, and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-phenyl-1-butanol**.

Table 1: ¹H NMR Spectroscopic Data for **1-Phenyl-1-butanol**



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.20 - 7.40	Multiplet	5H	Aromatic protons (C ₆ H ₅)
4.58	Triplet	1H	Methine proton (- CH(OH)-)
1.95	Singlet	1H	Hydroxyl proton (-OH)
1.60 - 1.80	Multiplet	2H	Methylene protons (- CH ₂ -)
1.25 - 1.45	Multiplet	2H	Methylene protons (- CH2-)
0.90	Triplet	3H	Methyl protons (-CH₃)
Solvent: CDCl ₃ . Instrument: Bruker WH-300.[1]			

Table 2: ¹³C NMR Spectroscopic Data for **1-Phenyl-1-butanol**



Chemical Shift (δ) ppm	Assignment
144.9	Quaternary aromatic carbon (C-1')
128.3	Aromatic methine carbons (C-3', C-5')
127.2	Aromatic methine carbon (C-4')
125.9	Aromatic methine carbons (C-2', C-6')
75.0	Methine carbon (-CH(OH)-)
40.2	Methylene carbon (-CH ₂ -)
18.9	Methylene carbon (-CH ₂ -)
13.9	Methyl carbon (-CH₃)
Source of Sample: Eastman Organic Chemicals, Rochester, New York.[1]	

Table 3: IR Absorption Data for 1-Phenyl-1-butanol

Wavenumber (cm⁻¹)	Intensity	Assignment
3360	Strong, Broad	O-H stretch (alcohol)
3080 - 3030	Medium	C-H stretch (aromatic)
2950 - 2870	Strong	C-H stretch (aliphatic)
1600, 1490, 1450	Medium to Weak	C=C stretch (aromatic ring)
1050	Strong	C-O stretch (alcohol)
Technique: Robot-Film. Instrument: Bruker IFS 85.[1]		

Table 4: Mass Spectrometry Data for 1-Phenyl-1-butanol



m/z	Relative Intensity (%)	Assignment
150	5	[M] ⁺ (Molecular ion)
132	15	[M - H ₂ O] ⁺
121	20	[M - C ₂ H ₅] ⁺
107	100	[C7H7O]+ (Base Peak)
91	30	[C7H7]+ (Tropylium ion)
77	40	[C ₆ H₅] ⁺
Source: NIST Mass		
Spectrometry Data Center.[1]		

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

- 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: For ¹H NMR, approximately 5-25 mg of **1-phenyl-1-butanol** is accurately weighed and dissolved in about 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).[2][3][4] For ¹³C NMR, a higher concentration of 20-50 mg is often required.[2] The sample is placed in a clean 5 mm NMR tube, and gentle vortexing or sonication can be used to ensure complete dissolution.[2] Any solid particulates should be removed by filtration through a glass wool plug in a Pasteur pipette to prevent distortion of the magnetic field homogeneity.[4]
- Data Acquisition: The NMR tube is placed in the spectrometer.
 [2] The experiment begins with locking onto the deuterium signal of the solvent to stabilize the magnetic field.[2] Shimming is then performed to optimize the homogeneity of the magnetic field, which maximizes resolution and minimizes peak broadening.[2] The probe is tuned to the specific nucleus being observed (1H or 13C).[2] Finally, the appropriate pulse sequence and acquisition parameters, such as the number of scans and relaxation delay, are set before initiating data collection.[2]



2.2 Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film): A small amount of solid **1-phenyl-1-butanol** (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[5] A drop of this solution is then applied to a salt plate (e.g., NaCl or KBr).[5] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5]
- Data Acquisition: The salt plate with the sample film is placed in the sample holder of the FT-IR spectrometer.[5] A background spectrum of the clean salt plate is typically run first. The infrared spectrum of the sample is then recorded. If the signal intensity is too low, more solution can be added to the plate and the solvent evaporated. If the intensity is too high, the plate can be cleaned and a more dilute solution used.[5]

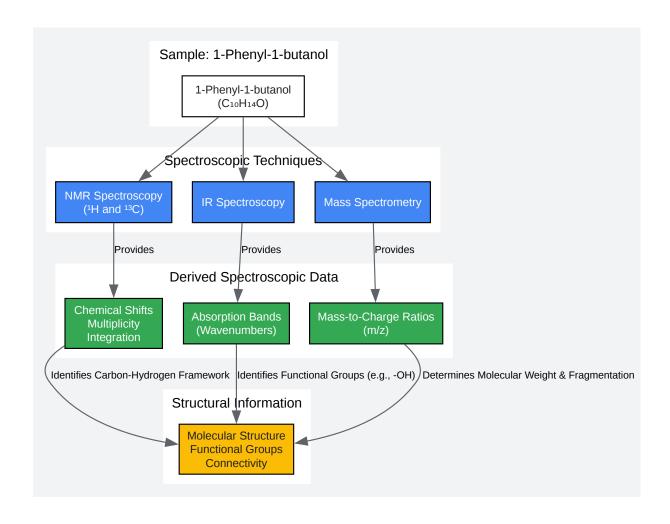
2.3 Mass Spectrometry (MS)

- Sample Introduction and Ionization: The **1-phenyl-1-butanol** sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS).[1][6] In the ion source, the sample molecules are bombarded with a high-energy electron beam (electron impact ionization), which knocks off an electron to form a positively charged molecular ion (radical cation).[6][7]
- Mass Analysis and Detection: The resulting ions are accelerated by an electric field and then
 deflected by a magnetic field in the mass analyzer.[6][7] The degree of deflection is
 dependent on the mass-to-charge ratio (m/z) of the ion.[6][7] Ions with different m/z ratios are
 separated and then detected, with the resulting data presented as a mass spectrum showing
 the relative abundance of each ion.[6]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the workflow of spectroscopic analysis for **1-phenyl-1-butanol**, highlighting how each technique contributes to the overall structural elucidation.





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Caption: Workflow of Spectroscopic Analysis for **1-Phenyl-1-butanol**.

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References

• 1. 1-Phenyl-1-butanol | C10H14O | CID 95372 - PubChem [pubchem.ncbi.nlm.nih.gov]







- 2. How To Prepare And Run An NMR Sample Blogs News [alwsci.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
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